An In-Depth Technical Guide to Disperse Red 167: Structure, Properties, and Analysis
An In-Depth Technical Guide to Disperse Red 167: Structure, Properties, and Analysis
Introduction
Disperse Red 167 is a synthetic, non-ionic monoazo dye characterized by its deep red hue and low water solubility. As a member of the disperse dye class, it is primarily engineered for the coloration of hydrophobic synthetic fibers, most notably polyester, through high-temperature dyeing processes. Its molecular design facilitates diffusion into the amorphous regions of the polymer matrix, where it becomes physically trapped, imparting color. For researchers, toxicologists, and drug development professionals, understanding the physicochemical properties of compounds like Disperse Red 167 is crucial. Its potential for leaching from consumer textiles, presence in industrial effluents, and structural relation to potentially carcinogenic aromatic amines necessitate robust analytical methods for its detection and characterization.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and key analytical protocols relevant to a scientific audience.
Chemical Identity and Physicochemical Properties
The unique identity of Disperse Red 167 is defined by its specific molecular arrangement and resulting physical properties. These characteristics govern its behavior in both industrial applications and analytical settings.
Chemical Structure
Disperse Red 167 is structurally classified as a monoazo dye.[3] The core of its light-absorbing capability (the chromophore) is the azo group (-N=N-) that connects two substituted aromatic rings.[4] The specific arrangement of substituents (auxochromes) on these rings modulates the wavelength of light absorbed, resulting in its characteristic red color.
The International Union of Pure and Applied Chemistry (IUPAC) name for Disperse Red 167 is 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate .[5]
Caption: 2D Chemical Structure of Disperse Red 167 (C.I. 11338).
Physicochemical Data
A summary of key identifiers and properties for Disperse Red 167 is provided below. It is important for researchers to note the existence of a closely related compound, Disperse Red 167:1, which has a different molecular formula and weight. This distinction is critical for accurate analytical quantification and toxicological assessment.
| Property | Value | Source(s) |
| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate | [5] |
| CAS Number | 26850-12-4, 61968-52-3 | [3][5][6][7] |
| C.I. Number | 11338 | [3] |
| Molecular Formula | C₂₃H₂₆ClN₅O₇ | [3][5][7] |
| Molecular Weight | 519.93 g/mol | [3][5][7] |
| Appearance | Deep red powder | [3][7] |
| Solubility | Insoluble in water; Soluble in acetone, alcohol | [7] |
| Synonyms | Disperse Rubine S-2GFL, Disperse Rubine H-2GFL | [3][7] |
Note on Disperse Red 167:1: A variant, C.I. Disperse Red 167:1 (CAS No. 1533-78-4), is also commercially available. It has a molecular formula of C₂₂H₂₄ClN₅O₇ and a molecular weight of 505.91 g/mol .[8][9] This variant differs by an acetamido group instead of a propanoylamino group.
Synthesis Pathway
The industrial synthesis of Disperse Red 167, like most azo dyes, is achieved through a well-established chemical pathway involving diazotization followed by an azo coupling reaction.[3][4]
-
Diazotization: The process begins with the diazotization of a primary aromatic amine, in this case, 2-Chloro-4-nitrobenzenamine. This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing. The reaction converts the primary amine group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻).
-
Azo Coupling: The resulting diazonium salt is a potent electrophile. It is then reacted with a coupling component, which is an electron-rich aromatic compound. For Disperse Red 167, the coupling component is 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine.[3] The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated benzene ring of the coupling component, forming the characteristic azo (-N=N-) bridge that links the two aromatic systems. The optimal pH for this dyeing process is between 4 and 5.[3]
Caption: Generalized synthesis workflow for Disperse Red 167.
Analytical Characterization Protocols
For quality control, environmental monitoring, or toxicological studies, robust analytical methods are essential for the identification and quantification of Disperse Red 167.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general-purpose reverse-phase HPLC method suitable for separating Disperse Red 167 from impurities, based on standard methods for disperse dyes.[2][8]
Objective: To determine the purity of a Disperse Red 167 sample and quantify it in a matrix.
Methodology:
-
Standard Preparation: a. Accurately weigh 10.0 mg of Disperse Red 167 analytical standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with HPLC-grade methanol to create a 1000 µg/mL stock solution. Use sonication to ensure complete dissolution. c. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: a. For a solid sample, dissolve a precisely weighed amount in methanol to achieve a concentration within the calibration range. b. For a liquid matrix (e.g., wastewater), a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering substances. c. Filter all prepared solutions through a 0.45 µm syringe filter prior to injection.[5]
-
Chromatographic Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be: 0 min, 40% B; 20 min, 95% B; 25 min, 95% B; 26 min, 40% B; 30 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Monitor at the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
-
Data Analysis: a. Record the chromatograms for both standards and samples. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of Disperse Red 167 in the sample by interpolating its peak area from the calibration curve. d. Calculate purity as the ratio of the main peak area to the total area of all peaks in the chromatogram.
Causality and Trustworthiness: This reverse-phase method is effective because Disperse Red 167 is a non-polar molecule, leading to strong retention on a C18 stationary phase. A gradient elution is employed to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with good peak shape in a reasonable time. The use of a PDA detector allows for the simultaneous acquisition of spectral data, which can confirm peak identity and purity by comparing the spectrum of the sample peak to that of the analytical standard.
Protocol: Spectral Characterization by UV-Visible Spectroscopy
Objective: To confirm the identity of Disperse Red 167 and determine its wavelength of maximum absorbance (λmax).
Methodology:
-
Solution Preparation: Prepare a dilute solution of Disperse Red 167 (e.g., 10 µg/mL) in a suitable spectral-grade solvent, such as methanol or ethanol.[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: a. Use the pure solvent as a blank to zero the instrument. b. Scan the sample solution over a wavelength range of 250-700 nm.[6] c. Record the absorbance spectrum.
-
Analysis: Identify the wavelength(s) at which maximum absorbance occurs. For azo dyes, a strong absorption peak is expected in the visible region (typically 400-600 nm), which is responsible for their color.[10]
Caption: Integrated workflow for the analytical characterization of Disperse Red 167.
Applications and Relevance to Scientific Research
While the primary application of Disperse Red 167 is industrial dyeing of polyester and blended fabrics, its presence in consumer goods and the environment makes it a compound of interest for several scientific fields.[10][11]
-
Toxicology and Drug Development: As a potential skin sensitizer, Disperse Red 167 is relevant to dermatological and toxicological research.[1] Professionals in drug development, particularly those working on transdermal delivery systems or topical formulations, must consider the potential for interaction with such compounds. Its use in cosmetics also warrants investigation into its safety and metabolic fate.[12]
-
Environmental Science: The low water solubility of disperse dyes means they can persist in sediment and wastewater sludge. Research into the biodegradation of Disperse Red 167 by microorganisms is an active area, aiming to develop bioremediation strategies for textile effluent.[13]
-
Analytical Chemistry: Disperse Red 167 serves as an important analytical standard for developing and validating methods to detect and quantify allergenic or restricted dyes in consumer products, ensuring regulatory compliance.[2]
Conclusion
Disperse Red 167 is a chemically well-defined monoazo dye with a molecular weight of approximately 519.93 g/mol . Its structure, based on a 2-chloro-4-nitrophenyl diazo component coupled to a substituted aniline derivative, is responsible for its color and application properties. The synthesis relies on a standard diazotization and azo coupling pathway. For researchers, a clear understanding of its chemical identity, coupled with robust analytical protocols such as HPLC and UV-Vis spectroscopy, is paramount for accurate quantification and assessment in toxicological, environmental, and material science contexts. The distinction between Disperse Red 167 and its N-acetyl variant (Disperse Red 167:1) is a critical detail for any rigorous scientific investigation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117878, Disperse Red 167. Retrieved from [Link]
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SD International. (n.d.). Suppliers and Exporter of Disperse Red 167 (200%) Dyes | 61968-52-3/26850-12-4. Retrieved from [Link]
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World Dye Variety. (2012, March 8). Disperse Red 167. Retrieved from [Link]
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Leading Chemical. (n.d.). Disperse Red 167 CAS NO.26850-12-4. Retrieved from [Link]
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COLORKEM. (n.d.). China Disperse Red 167 | 26580-12-4/61968-52-3 Manufacturer and Supplier. Retrieved from [Link]
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Waters Corporation. (n.d.). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation and decolorization of Disperse red 167 dye with an in-situ isolated azo-reductase enzyme producing bacterium Paenochrobactrum glaciei | Request PDF. Retrieved from [Link]
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MDPI. (2022, December 15). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. Retrieved from [Link]
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Fiedler, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. Retrieved from [Link]
- Google Patents. (n.d.). CN103113759A - Red disperse dye composition, and preparation method and application thereof.
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